molecular formula C18H23NO4 B3370474 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 406235-16-3

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No. B3370474
Key on ui cas rn: 406235-16-3
M. Wt: 317.4 g/mol
InChI Key: VYDBZSOTMANXOD-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

Toluene (20 mL), ethanol (6 mL), and water (2 mL) were added to commercially available 1-N—BOC-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine (1.00 g, 3.23 mmol), methyl 4-bromobenzoate (695 mg, 3.23 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy biphenyl (266 mg, 0.65 mmol), palladium(II) acetate (73 mg, 0.32 mmol), and tripotassium phosphate (2.06 g, 9.70 mmol) under nitrogen atmosphere, and the mixture was stirred at 90° C. for 5 hours. The reaction mixture was cooled to room temperature and a saturated aqueous sodium bicarbonate solution and ethyl acetate were added for partition. The aqueous layer was extracted with ethyl acetate three times and then the organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was evaporated and the resultant residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=19:1-13:7) to obtain the title compound (0.99 g, 96%).
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH:12]=[C:11](B2OC(C)(C)C(C)(C)O2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Br[C:24]1[CH:33]=[CH:32][C:27]([C:28]([O:30][CH3:31])=[O:29])=[CH:26][CH:25]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(=O)(O)[O-].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O.C(O)C.C1(C)C=CC=CC=1>[CH3:31][O:30][C:28]([C:27]1[CH:32]=[CH:33][C:24]([C:11]2[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2])[CH2:13][CH:12]=2)=[CH:25][CH:26]=1)=[O:29] |f:3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
695 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)OC)C=C1
Name
Quantity
266 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
tripotassium phosphate
Quantity
2.06 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
73 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
for partition
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=19:1-13:7)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C1=CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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